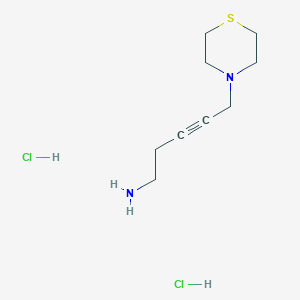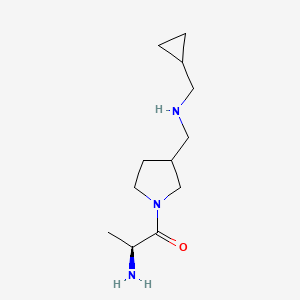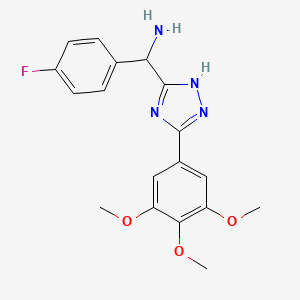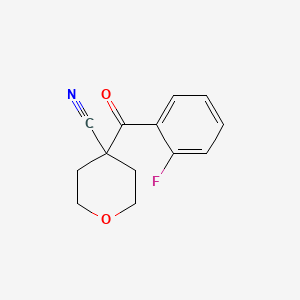
5-Thiomorpholinopent-3-yn-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiomorpholinopent-3-yn-1-amine dihydrochloride is a chemical compound with the molecular formula C9H18Cl2N2S and a molecular weight of 257.22 g/mol . This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals.
Méthodes De Préparation
The synthesis of 5-Thiomorpholinopent-3-yn-1-amine dihydrochloride typically involves the reaction of thiomorpholine with a suitable alkyne precursor under specific conditions. The reaction is often carried out in the presence of a base and a solvent, followed by purification steps to obtain the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
5-Thiomorpholinopent-3-yn-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-Thiomorpholinopent-3-yn-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: This compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Thiomorpholinopent-3-yn-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
5-Thiomorpholinopent-3-yn-1-amine dihydrochloride can be compared with other similar compounds, such as:
Thiomorpholine derivatives: These compounds share the thiomorpholine ring structure but differ in their functional groups and overall properties.
Alkyne-containing amines: These compounds contain an alkyne group and an amine group, similar to this compound, but may have different substituents and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H18Cl2N2S |
|---|---|
Poids moléculaire |
257.22 g/mol |
Nom IUPAC |
5-thiomorpholin-4-ylpent-3-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H16N2S.2ClH/c10-4-2-1-3-5-11-6-8-12-9-7-11;;/h2,4-10H2;2*1H |
Clé InChI |
HHQFQVYDXZXZOW-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1CC#CCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)








![2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11794574.png)


